Home > Products > Screening Compounds P239 > 2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid -

2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Catalog Number: EVT-4728295
CAS Number:
Molecular Formula: C15H13N3O2
Molecular Weight: 267.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds containing a pyrazole ring fused with a pyrimidine ring. These compounds have garnered significant interest in scientific research due to their diverse pharmacological activities and their use as building blocks for more complex molecules. [, , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • β-Dimethylaminovinyl ketones: This method allows the introduction of aryl or heteroaryl substituents at position 7 of the pyrazolo[1,5-a]pyrimidine scaffold. []
  • 1,1,1-Trichloro-4-alkoxy-3-alken-2-ones: This approach provides halomethylated pyrazolo[1,5-a]pyrimidines. []
  • Ethyl 3-ethoxymethylene-2,4-dioxovalerate or ethyl 3-ethoxymethyleneoxaloacetate: Condensation with 3-aminopyrazole analogs yields 3,6,7-trisubstituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized. []
  • 2,4-Dinitrobenzamide and Tosylate Precursors: These are used to introduce radiolabeled fluorine (18F) for the development of positron emission tomography (PET) tracers. [, ]
Chemical Reactions Analysis
  • Catalytic hydrogenation: This can reduce the pyrimidine ring to yield dihydro derivatives. []
  • Ring transformation: Under acidic conditions, some derivatives can undergo rearrangement to form pyrazolo[1,5-a][1,3]diazepines. []
  • Cyclization: Reaction with diazomethane can lead to the formation of cyclopropa[5a,6a]pyrazolo[1,5-a]pyrimidines. []
  • Bromination: This reaction can introduce bromine atoms at specific positions, such as the 3-position of the pyrazolo[1,5-a]pyrimidine ring system. []
Mechanism of Action
  • Adenosine receptor antagonists: These compounds bind to and block adenosine receptors, interfering with adenosine signaling. []
  • Matrix metalloproteinase 13 (MMP-13) inhibitors: These compounds selectively inhibit MMP-13 activity, preventing the breakdown of cartilage. []
Applications
  • Antimicrobial agents: Several derivatives show promising antibacterial and antifungal activities. [, , ]
  • Anticancer agents: Some pyrazolo[1,5-a]pyrimidines exhibit cytotoxic activity against cancer cell lines. [, ]
  • Anti-inflammatory agents: Certain derivatives possess anti-inflammatory properties. [, ]
  • Antidiabetic agents: Some pyrazolo[1,5-a]pyrimidines have shown potential for treating diabetes. []
  • PET imaging: Radiolabeled pyrazolo[1,5-a]pyrimidine derivatives are being explored as tracers for tumor imaging. [, ]

    Compound Description: This compound serves as a key intermediate in synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives with two arylazo groups. These derivatives demonstrate notable antimicrobial and antioxidant properties [].

3-Substituted-6-acetyl-7-carbethoxypyrazolo[1,5-a]pyrimidines

    Compound Description: These compounds serve as versatile intermediates in various chemical transformations []. They can be hydrogenated to yield 4,7-dihydro derivatives or treated with acetic acid and water to undergo ring transformation into 6H-pyrazolo[1,5-a][1,3]diazepin-6-ones.

    Compound Description: Similar to the 6-acetyl-7-carbethoxy analogs, these compounds exhibit rich chemical reactivity and can be readily modified [].

2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines

    Compound Description: This series explores modifications at the 7-position of the pyrazolo[1,5-a]pyrimidine core, leading to the development of halomethylated and aryl/heteroaryl substituted derivatives []. These compounds are synthesized with a focus on regioselectivity.

18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives

    Compound Description: This group comprises a series of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives designed for tumor imaging with positron emission tomography (PET) []. These compounds, including [18F]1 (7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile), [18F]2 (N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide), [18F]3 ((3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate), [18F]4 (7-(2-[18F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]-pyrimidine-3-carbonitrile), and [18F]5 ((S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid), investigate the impact of structural modifications on tumor uptake kinetics.

    Compound Description: This class of compounds is synthesized by fusing 4-aryl-2,4-dioxobutanoic acids (or their methyl esters) with 1H-tetrazol-5-amine and aromatic aldehydes []. The presence of the tetrazolo ring fused to the pyrimidine core differentiates them.

4,7-Dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one Derivatives

    Compound Description: This series focuses on modifications of 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (1), a compound found to have anti-inflammatory properties but also ulcerogenic effects []. Substitutions and functionalizations at various positions were investigated, with 4-ethyl-4,7-dihydro-2-phenylpyrazolo [1,5-a]pyrimidin-7-one (3) emerging as a promising lead with higher activity and a better therapeutic index than the reference drugs phenylbutazone and indomethacin, and crucially, devoid of ulcerogenic activity.

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one Derivatives

    Compound Description: This series explores the synthesis and anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives []. Starting from 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one (3), various substitutions were introduced at position 5, with compound 10e (3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one) displaying the most potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line.

6-Aryl-3-n-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-ones

    Compound Description: This series involves the synthesis of 6-aryl substituted pyrazolo[4,3-d]pyrimidin-7-ones, structurally analogous to purines [].

7-(2-Phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH58261)

    Compound Description: This compound is a selective adenosine receptor type A2 (A2AR) blocker. Studies using SCH58261 have shown that the activation of microglial CX3CR1 can indirectly enhance N-methyl-D-aspartate receptor (NMDAR) function. This enhancement is achieved through a mechanism that involves A2AR activity and the release of D-serine, an NMDAR coagonist [].

4-Methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid (1)

    Compound Description: Compound 1 is a potent and selective matrix metalloproteinase 13 (MMP-13) inhibitor specifically designed for potential intra-articular treatment of osteoarthritis []. It exhibits a long durability in the joint, effectively penetrates cartilage, and shows minimal systemic exposure. Preclinical studies demonstrated its remarkable efficacy in reducing cartilage degradation.

Tetrahydropyrazolo-[1,5-c]pyrimidine-2,7-diones

    Compound Description: This class of compounds represents a novel saturated heterocyclic system, with 1,6-disubstituted derivatives readily prepared by newly developed synthetic methods [].

3-Amino-2-R-7-(R'-phenyl)-3H-thieno[2,3-d]pyrimidine-4-ones

    Compound Description: These compounds, bearing a thiophene ring fused to the pyrimidine core, are investigated for their anti-diabetic properties []. The study highlights the impact of substituents on the phenyl ring and the presence of a primary amino group at the 3-position for potential activity.

    Compound Description: These compounds were synthesized from 1-(methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)but-3-yn-2-one (3a) by reacting it with either 3-amino-1H-1,2,4-triazole or various 5-aminopyrazole-4-carboxylic acid derivatives in the presence of a base [].

Substituted nicotinonitriles (11a-d)

    Compound Description: These compounds were synthesized by reacting 1-(methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)-4-phenyl-but-3-yn-2-one (3b) with various reagents including cyanacetamide, 2-cyano-N-(4-methoxyphenyl)acetamide, and N-aryl-3-oxo-butyramides [].

2-Amino-N-benzyl-5-(methyl 3-deoxy-α-D-altropyranosid-3-yl-methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (10)

    Compound Description: This compound was obtained by deprotecting compound 8d []. It represents a final compound in the synthetic scheme and incorporates a sugar moiety into the pyrazolo[1,5-a]pyrimidine core.

Properties

Product Name

2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

IUPAC Name

2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C15H13N3O2/c1-9-3-5-11(6-4-9)12-8-13(15(19)20)18-14(16-12)7-10(2)17-18/h3-8H,1-2H3,(H,19,20)

InChI Key

VYISKBBYCYXMHZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.